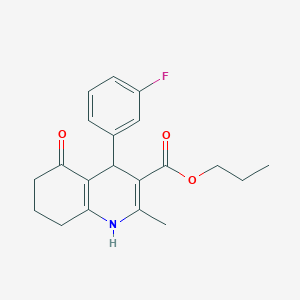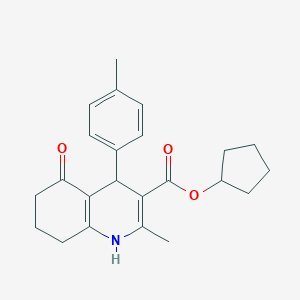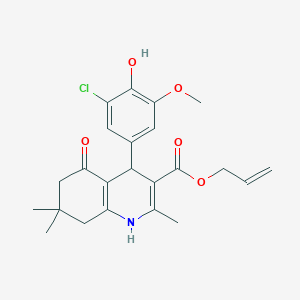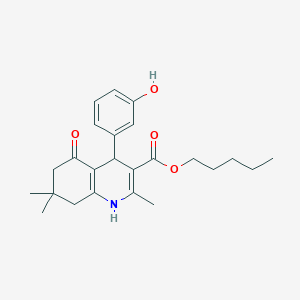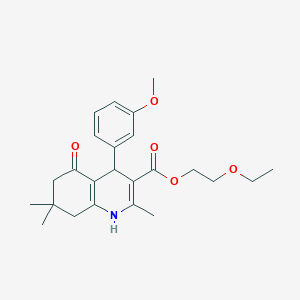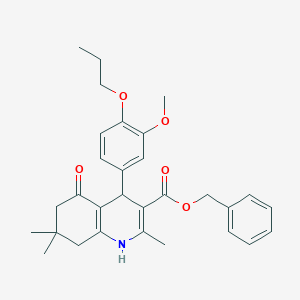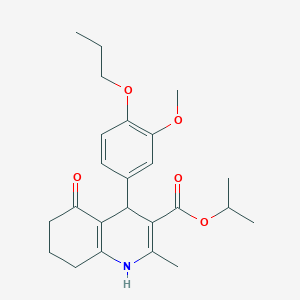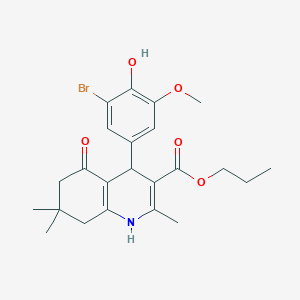![molecular formula C16H19N3O2 B414905 9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd CAS No. 300377-10-0](/img/structure/B414905.png)
9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsaktivität
Pyrimidinderivate wurden ausgiebig auf ihre Antikrebsaktivität untersucht. Sie können als Inhibitoren verschiedener biologischer Pfade wirken, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. So wurde beispielsweise gezeigt, dass bestimmte Pyrimidinverbindungen das CDK-Enzym hemmen, was zu Apoptose in Krebszellen führt . Dies macht sie zu wertvollen potenziellen Chemotherapeutika.
Pharmakologie: Neuroprotektive Wirkstoffe
In der Pharmakologie werden Pyrimidinderivate auf ihre neuroprotektiven und anti-neuroinflammatorischen Eigenschaften untersucht. Diese Verbindungen könnten therapeutische Vorteile bei der Behandlung neurodegenerativer Erkrankungen bieten, indem sie Nervenzellen vor Schäden schützen und Entzündungen im Nervensystem reduzieren .
Biochemie: Enzyminhibition
In der Biochemie können Pyrimidinderivate als Enzyminhibitoren dienen. Sie wurden auf ihre Fähigkeit getestet, Enzyme wie Aldose-Reduktase und Aldehyd-Reduktase zu hemmen, die an den Stoffwechselwegen des Glukose- bzw. Aldehyd-Stoffwechsels beteiligt sind . Eine solche Inhibition kann bei der Behandlung von Erkrankungen wie diabetischen Komplikationen vorteilhaft sein.
Chemische Synthese: Heterocyclische Bausteine
Pyrimidinderivate sind wertvolle heterocyclische Bausteine in der chemischen Synthese. Sie können verwendet werden, um komplexe Moleküle für verschiedene Anwendungen zu synthetisieren, einschließlich der Entwicklung neuer Pharmazeutika und Agrochemikalien. Ihre Vielseitigkeit in chemischen Reaktionen macht sie in der synthetischen organischen Chemie unerlässlich .
Materialwissenschaft: Organische Halbleiter
Im Bereich der Materialwissenschaft weisen bestimmte Pyrimidinderivate Eigenschaften auf, die sie für die Verwendung als organische Halbleiter geeignet machen. Diese Verbindungen können aufgrund ihrer Fähigkeit, Elektrizität zu leiten, in elektronischen Geräten integriert werden, während gleichzeitig die Flexibilität und Haltbarkeit organischer Materialien erhalten bleibt .
Antimikrobielle und antioxidative Anwendungen
Pyrimidinderivate weisen auch antimikrobielle und antioxidative Aktivitäten auf. Sie können zur Bekämpfung einer Reihe mikrobieller Krankheitserreger eingesetzt werden und können auch durch das Abfangen freier Radikale vor oxidativem Stress schützen. Diese Doppelfunktionalität ist besonders nützlich bei der Entwicklung neuer Behandlungen für Infektionskrankheiten und bei der Konservierung biologischer Materialien .
Eigenschaften
IUPAC Name |
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-8-18(9-6-11)15-13(10-20)16(21)19-7-3-4-12(2)14(19)17-15/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYXSVEXVQJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127335 |
Source


|
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300377-10-0 |
Source


|
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300377-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
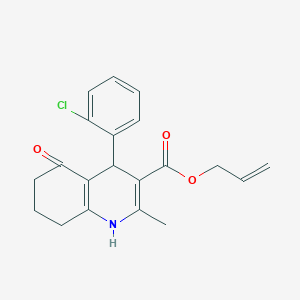
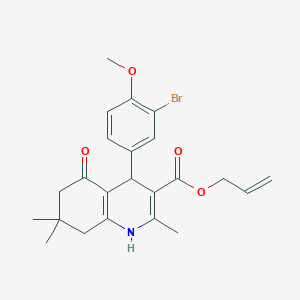
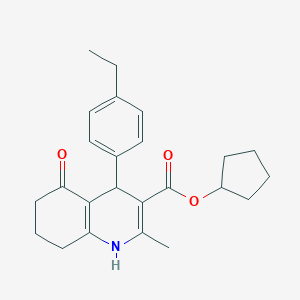
![cyclohexyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414828.png)

